4'-Chloro-3-phenylpropiophenone
Description
Contextualization within Propiophenone (B1677668) Derivatives Research
4'-Chloro-3-phenylpropiophenone belongs to the larger class of propiophenone derivatives. Propiophenones are compounds characterized by a phenyl ring attached to a propanone group. chemicalbook.comnih.gov This core structure is a common motif in a variety of organic molecules and serves as a foundational scaffold in medicinal chemistry.
Research into propiophenone derivatives often overlaps with the study of chalcones, which are bi-cyclic compounds featuring a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. imamu.edu.sabhu.ac.in Chalcones and their derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. imamu.edu.sabhu.ac.inmdpi.com The synthesis of these molecules, frequently achieved through methods like the Claisen-Schmidt condensation, is a significant area of focus in organic synthesis. imamu.edu.sa The structural similarity of this compound to these biologically relevant scaffolds places it in a context of high interest for the development of new chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 5739-37-7 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₁₅H₁₃ClO | chemicalbook.com |
| Molecular Weight | 244.72 g/mol | chemicalbook.com |
| IUPAC Name | 1-(4-chlorophenyl)-3-phenylpropan-1-one | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
Significance as an Organic Intermediate
The true value of this compound in the chemical landscape lies in its function as an organic intermediate. An organic intermediate is a molecule that is formed in a chemical reaction and is then used in a subsequent step to synthesize a different, often more complex, final product. The molecular architecture of this compound, featuring a reactive carbonyl group and a chlorinated phenyl ring, makes it a valuable precursor for creating a diverse range of other compounds.
The presence of the chloro-substituent is particularly significant. Halogenated phenyl ketones are crucial intermediates in the pharmaceutical industry. For instance, a related compound, 4-Chloro-4′-hydroxybenzophenone, is a key intermediate in the synthesis of fenofibrate, a widely used medication for managing cholesterol levels. hubeiteyer.com This highlights the industrial relevance of the chloro-aromatic ketone moiety. The structure of this compound allows for various chemical transformations, such as nucleophilic substitution reactions at the carbonyl group or cross-coupling reactions at the chlorinated ring, enabling the construction of more elaborate molecular frameworks.
Overview of Research Trajectories for this compound
While direct research focused exclusively on this compound is emerging, the research trajectories for this compound can be understood from studies on analogous structures. The primary direction of this research is in the field of medicinal chemistry, where the compound serves as a starting point for the synthesis of novel, biologically active molecules.
Key research trajectories include:
Synthesis of Novel Bioactive Agents: Researchers utilize this compound as a scaffold to build derivatives with potential therapeutic applications. By modifying the phenyl group at the 3-position or reacting at the ketone functional group, scientists can create libraries of new compounds to be screened for various biological activities, including anticancer and antimicrobial effects. mdpi.commdpi.com
Development of Enzyme Inhibitors: The propiophenone framework is a viable backbone for designing specific enzyme inhibitors. For example, derivatives of related structures have been investigated as inhibitors for enzymes like acetyl-CoA carboxylase, which is implicated in metabolic diseases and cancer. nih.gov
Structure-Activity Relationship (SAR) Studies: A significant research avenue involves synthesizing a series of derivatives to understand how specific structural modifications influence biological activity. For instance, a study on the analogue 4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone noted that the fluorinated phenyl ring could enhance the molecule's binding affinity within the hydrophobic pockets of protein targets like kinases. This suggests that the unsubstituted phenyl ring in this compound is a prime target for chemical modification to tune its biological properties.
Table 2: Investigated Biological Activities of Related Propiophenone and Chalcone Derivatives
| Compound Class | Biological Activity Investigated | Therapeutic Target/Application | Reference |
|---|---|---|---|
| Amino Chalcone Derivatives | Antiproliferative | Cancer | mdpi.com |
| 4-Phenoxy-phenyl Isoxazoles | Enzyme Inhibition | Acetyl-CoA carboxylase (ACC) Inhibitors | nih.gov |
| 3-Amino-3-phenylpropionamides | Receptor Binding | Mu Opioid Receptor Ligands | nih.gov |
| N-acyl-α-amino acids | Antimicrobial | Gram-positive Pathogens | mdpi.com |
| Chalcones | Anti-inflammatory, Antifungal, Antioxidant | General Biological Screening | imamu.edu.sa |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNOPFDKLUGQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289525 | |
| Record name | 4'-CHLORO-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5739-37-7 | |
| Record name | 5739-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-CHLORO-3-PHENYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Classical and Advanced Synthetic Routes
The synthesis of 4'-Chloro-3-phenylpropiophenone can be achieved through various chemical reactions. This section delves into the specifics of Friedel-Crafts acylation and multi-component reactions, which are pivotal in the formation of this propiophenone (B1677668) derivative.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to attach an acyl group to an aromatic ring. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com This process is a form of electrophilic aromatic substitution and is crucial for the synthesis of aryl ketones. wikipedia.orglibretexts.org
The synthesis of this compound can be envisioned through the Friedel-Crafts acylation of chlorobenzene (B131634) with 3-phenylpropionyl chloride. In this reaction, the aromatic ring of chlorobenzene acts as a nucleophile, attacking the electrophilic acylium ion generated from 3-phenylpropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk
The chlorine atom on the chlorobenzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution compared to benzene (B151609). stackexchange.comquora.com However, it is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. stackexchange.commsu.edu Therefore, the acylation of chlorobenzene with 3-phenylpropionyl chloride is expected to yield primarily the para-substituted product, this compound, along with a smaller amount of the ortho-isomer. msu.edu The general mechanism involves the formation of an acylium ion, which then attacks the chlorobenzene ring to form a sigma complex (arenium ion), followed by deprotonation to restore aromaticity. numberanalytics.comyoutube.com
Table 1: Reactants and Products in Friedel-Crafts Acylation
| Reactant 1 | Reactant 2 | Catalyst | Major Product |
| Chlorobenzene | 3-Phenylpropionyl chloride | AlCl₃ | This compound |
An alternative approach within the Friedel-Crafts acylation framework involves the reaction of a methoxy-substituted aromatic compound with an appropriate acyl chloride. While not a direct synthesis of this compound, this highlights the versatility of the reaction. For instance, the acylation of aromatic ethers with carboxylic acids can be achieved using reagents like cyanuric chloride and AlCl₃ or on the surface of graphite (B72142) in the presence of methanesulfonic acid. organic-chemistry.org The methoxy (B1213986) group is an activating group and an ortho-, para-director, which significantly increases the rate of electrophilic substitution. msu.edu
Multi-component Reactions for Propiophenone Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. nih.govnih.gov
A one-pot, four-component condensation reaction involving an aryl aldehyde, acetyl chloride, acetophenone (B1666503), and acetonitrile (B52724) can be utilized for the synthesis of β-acetamido ketones. ajrconline.org This reaction is a powerful tool for constructing complex molecules from simple precursors. ajrconline.orgacgpubs.org In the context of synthesizing a precursor to this compound, a related multi-component reaction could involve 4-chlorobenzaldehyde, an appropriate ketone, and other reagents.
The Knoevenagel condensation, a related reaction, involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. maxwellsci.com For example, the condensation of p-chlorobenzaldehyde with acetophenone can yield a chalcone, which could then be a precursor to the target molecule. imamu.edu.sa
Various catalytic systems have been developed to facilitate the synthesis of β-acetamido ketones. Copper(II) chloride dihydrate has been reported as an inexpensive and efficient catalyst for the one-pot, four-component condensation of an aryl aldehyde, acetyl chloride, acetophenone, and acetonitrile. ajrconline.org This catalytic system provides high yields of the desired β-acetamido ketones. ajrconline.org Other catalysts like copper(II) tetrafluoroborate (B81430) have also been shown to be effective for the three-component coupling of aldehydes, enolizable ketones or β-ketoesters, and nitriles to produce β-amido ketones and ketoesters under mild conditions. acgpubs.org The use of such catalysts aligns with the principles of green chemistry by offering efficient and environmentally friendlier synthetic routes. researchgate.net
Table 2: Catalysts in β-Acetamido Ketone Synthesis
| Catalyst | Reactants | Product Type | Reference |
| Copper(II) chloride dihydrate | Aryl aldehyde, acetyl chloride, acetophenone, acetonitrile | β-Acetamido ketones | ajrconline.org |
| Copper(II) tetrafluoroborate | Aldehydes, enolizable ketones/β-ketoesters, nitriles | β-Amido ketones and ketoesters | acgpubs.org |
Alternative Synthetic Strategies for Related Phenylpropiophenone Structures
The synthesis of phenylpropiophenone structures can be achieved through various alternative strategies beyond direct acylation. One common approach is the Friedel-Crafts reaction, which typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com For instance, propiophenone can be produced by the Friedel-Crafts reaction of benzene with propionic acid, propionic anhydride, or propionyl chloride. google.com A variation of this is the vapor-phase cross-decarboxylation process, where a carboxylic acid like benzoic acid is reacted with another, such as propionic acid, at high temperatures over a catalyst. google.comgoogle.com
Another versatile method for creating substituted propiophenones is through the Claisen-Schmidt condensation. This reaction involves the condensation of an acetophenone with a benzaldehyde (B42025) in the presence of a base, like sodium hydroxide, to form a chalcone, which can then be further modified. imamu.edu.sa For example, 3-(4-chlorophenyl)-1-phenyl-2-propenone has been synthesized by the condensation of p-chlorobenzaldehyde and acetophenone. imamu.edu.sa
Furthermore, α-(perfluoroalkylsulfonyl)propiophenones have been synthesized through the bimolecular nucleophilic substitution between an α-halopropiophenone and a perfluorinated sodium sulfinate salt. nih.gov This method involves the installation of a photocleavable moiety onto the perfluoroalkyl chain. nih.gov The reactivity of the starting α-halopropiophenone is crucial, with α-iodopropiophenone, generated via a Finkelstein reaction from its bromide counterpart, showing high efficiency. nih.gov
The synthesis of substituted coumarins, which share some synthetic precursors with phenylpropiophenones, often utilizes methods like the Pechmann condensation, Perkin, Knoevenagel, and Reformatsky reactions. nih.gov The Pechmann reaction, in particular, is widely used and involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. nih.gov
The table below summarizes some alternative synthetic strategies for related phenylpropiophenone and coumarin (B35378) structures.
| Method | Reactants | Product Type | Key Features |
| Friedel-Crafts Reaction | Benzene, Propionyl Chloride, AlCl₃ | Propiophenone | Classic electrophilic aromatic substitution. google.com |
| Vapor-Phase Cross-Decarboxylation | Benzoic Acid, Propionic Acid | Propiophenone | High-temperature catalytic process. google.comgoogle.com |
| Claisen-Schmidt Condensation | Acetophenone, Benzaldehyde | Chalcone (Propenone) | Base-catalyzed condensation. imamu.edu.sa |
| Nucleophilic Substitution | α-halopropiophenone, Sodium Perfluoroalkylsulfinate | α-(Perfluoroalkylsulfonyl)propiophenone | Installation of a photocleavable group. nih.gov |
| Pechmann Condensation | Phenol, β-ketoester | Substituted Coumarin | Widely used for coumarin synthesis. nih.gov |
Precursor and Starting Material Chemistry
3'-Chloropropiophenone (B116997), also known as m-chloropropiophenone, is a versatile chemical intermediate with the molecular formula C₉H₉ClO. guidechem.com It is a white to light yellow crystalline solid that is insoluble in water but soluble in various organic solvents. guidechem.comchemicalbook.com This compound's chlorinated aromatic ring enhances its reactivity, making it a valuable precursor in organic synthesis. chemimpex.com
One of the primary applications of 3'-chloropropiophenone is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several drugs, including the antidepressants bupropion (B1668061) hydrochloride, dapoxetine (B195078), and mirtazapine. guidechem.comchemicalbook.com For instance, the synthesis of dapoxetine hydrochloride from 3-chloropropiophenone (B135402) involves asymmetric reduction, alkylation, and other steps. guidechem.com It is also a precursor for (S)-3-chlorophenylpropanol, a crucial chiral building block for antidepressants like fluoxetine (B1211875) and nisoxetine. guidechem.comsigmaaldrich.com
Beyond pharmaceuticals, 3'-chloropropiophenone is utilized in the agrochemical industry for the production of herbicides and pesticides. chemimpex.com It also finds application in the fragrance industry. chemimpex.com In a laboratory setting, it is a reagent used in various chemical reactions, including vinylation, alkylation, and dienylation of ketones. chemicalbook.com It has been used in the preparation of 1-(3-chlorophenyl)-1-phenyl-1-propanol and thiazine (B8601807) derivatives with antibacterial activity. chemicalbook.comsigmaaldrich.com
The synthesis of 3'-chloropropiophenone can be achieved through methods like the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride. researchgate.netiucr.org Another route involves the reaction of 3-chlorobenzonitrile (B1581422) with a Grignard reagent derived from ethyl bromide. chemicalbook.com
4-Chloro-3-(trifluoromethyl)phenylisocyanate is a significant intermediate, particularly in the synthesis of the anticancer drug sorafenib. google.com Its synthesis can be accomplished through a multi-step process starting from o-chlorotrifluoromethyl benzene. google.com
A common synthetic route involves the following steps:
Nitration: o-Chlorotrifluoromethyl benzene is reacted with acetic anhydride and concentrated nitric acid to yield 4-nitro-2-trifluoromethyl chlorobenzene. This method is considered safer than using a traditional nitric acid/sulfuric acid mixture. google.com
Reduction: The resulting nitro compound is then reduced to 4-chloro-3-trifluoromethylaniline. A system of activated carbon, FeCl₃·6H₂O, and hydrazine (B178648) hydrate (B1144303) can be used for this step, which avoids the production of large amounts of iron sludge. google.com
Phosgenation: Finally, 4-chloro-3-trifluoromethylaniline is reacted with triphosgene (B27547) in the presence of a catalyst to produce 4-chloro-3-(trifluoromethyl)phenylisocyanate. google.comchemicalbook.com
This isocyanate is a white solid or melt and is used in the synthesis of various other compounds, including pyrimidinylaminobenzene derivatives with antiproliferative activity and α-thymidine analogues that act as antimalarial agents. chemicalbook.comnbinno.com It can also be used to synthesize 5-methyl-3-aryl-2-thiooxazolidin-4-ones. chemicalbook.com
4-Chloro-3-formylcoumarin is a versatile building block for the synthesis of a wide range of substituted and fused coumarin heterocycles. rsc.org The synthesis of 4-chloro-3-formylcoumarin itself can be achieved by treating 4-hydroxycoumarin (B602359) with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchcommons.org
Once obtained, 4-chloro-3-formylcoumarin can undergo various reactions. For example, it reacts with primary amines in the presence of triethylamine (B128534) to yield N-substituted 4-amino-3-formylcoumarins. researchgate.net With hetarylamines, the reaction primarily occurs at the formyl group. researchgate.net
Furthermore, 4-chloro-3-formylcoumarin can be used in one-pot, multi-component reactions to create complex molecules. An efficient synthesis of 3-furyl coumarin derivatives has been achieved by reacting 4-chloro-3-formylcoumarin with secondary amines, dialkyl acetylenedicarboxylates, and isocyanides. ias.ac.in It can also react with amidoximes under catalyst-free conditions to produce coumarin-fused pyrimidinones (B12756618) in good yields. thieme-connect.com
The synthesis of 3-formylcoumarins in general can be challenging due to the deactivating nature of the lactone ring. d-nb.info However, methods like the reduction of 3-cyanocoumarins with Raney nickel in formic acid provide a high-yield pathway to these compounds. d-nb.inforesearchgate.net Another approach is the Duff formylation of hydroxycoumarins using hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFAA), which can be enhanced by microwave irradiation. derpharmachemica.com
The table below highlights some reactions for synthesizing 4-chloro-3-formylcoumarin derivatives.
| Reactants | Product | Conditions |
| 4-Hydroxycoumarin, POCl₃, DMF | 4-Chloro-3-formylcoumarin | - |
| 4-Chloro-3-formylcoumarin, Primary Amines, Triethylamine | N-substituted 4-amino-3-formylcoumarins | - |
| 4-Chloro-3-formylcoumarin, Secondary Amines, Dialkyl Acetylenedicarboxylates, Isocyanides | 3-Furyl Coumarin Derivatives | One-pot reaction |
| 4-Chloro-3-formylcoumarin, Amidoximes | Coumarin-fused Pyrimidinones | Catalyst-free |
| 3-Cyanocoumarins, Raney Nickel, Formic Acid | 3-Formylcoumarins | Reduction |
| Hydroxycoumarins, HMTA, TFAA | Formylcoumarins | Duff Formylation (Microwave-assisted) |
The reactivity of the precursors mentioned is fundamental to their utility in synthesis. 3-Chloropropiophenone is susceptible to nucleophilic substitution and reduction reactions, which allows for the creation of a diverse range of molecules with potential biological activities. chemimpex.com Its ability to undergo asymmetric reduction is key to producing chiral building blocks for pharmaceuticals. guidechem.com
4-Chloro-3-(trifluoromethyl)phenylisocyanate is a highly reactive electrophile due to the isocyanate group. It readily reacts with nucleophiles such as amines and alcohols. chemicalbook.comsigmaaldrich.com This reactivity is harnessed in the synthesis of ureas and thioureas, which are important structural motifs in medicinal chemistry. chemicalbook.comsigmaaldrich.com
4-Chloro-3-formylcoumarin exhibits reactivity at both the chloro and formyl substituents, making it a multifaceted building block. rsc.org It can react with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds. researchcommons.orgresearchgate.netresearchgate.net The reaction with hydroxylamine (B1172632) hydrochloride, for instance, can lead to different products depending on the reaction conditions, including the formation of coumarino[3,4-d]isoxazol-4-one or ring-opened products. orientjchem.org The reaction with arylhydrazines can lead to the formation of chromeno[4,3-c]pyrazol-4-ones. researchgate.net
Synthesis of Key Intermediates
Reaction Mechanisms in Synthesis
The synthesis of this compound is underpinned by a series of well-established reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving high yields of the desired product.
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a primary method for introducing functional groups onto an aromatic ring. In the context of synthesizing this compound, Friedel-Crafts acylation is a key EAS reaction. wikipedia.orgtotal-synthesis.com
The process typically begins with the generation of a potent electrophile, an acylium ion. This is achieved by reacting an acyl halide (like propanoyl chloride) or an anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). lkouniv.ac.inchemicalbook.com The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion. lkouniv.ac.in
This highly reactive acylium ion is then attacked by the π-electrons of an aromatic ring, in this case, chlorobenzene. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The positive charge in this intermediate is delocalized across the ring through resonance. lkouniv.ac.in To regain the stability of the aromatic system, a proton is eliminated from the carbon atom to which the acyl group is attached. libretexts.org This proton is typically removed by the [AlCl₄]⁻ species formed in the initial step, regenerating the Lewis acid catalyst. lkouniv.ac.in
Oxidation and Reduction Pathways
Oxidation and reduction reactions offer alternative and supplementary routes in the synthesis and modification of propiophenones. While not always the primary route to this compound itself, these pathways are integral to the broader chemistry of propiophenone derivatives.
Oxidation: Secondary alcohols can be oxidized to form ketones. manavchem.com For instance, the corresponding secondary alcohol, 1-(4-chlorophenyl)-3-phenylpropan-1-ol, could theoretically be oxidized to yield this compound. Common oxidizing agents for this transformation include chromic acid derivatives or Swern oxidation conditions.
Another oxidative approach involves the reaction of propiophenone with alkaline hypobromite (B1234621) solution, although this can lead to cleavage and the formation of different products. acs.org The oxidation of ethylbenzene (B125841) derivatives can also produce propiophenones under specific catalytic conditions. nih.gov
Reduction: The carbonyl group of a propiophenone is susceptible to reduction to a secondary alcohol. This can be achieved using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). mdpi.com For example, 4'-chloropropiophenone (B124772) can be reduced to 1-(4-chlorophenyl)propan-1-ol. mdpi.com
Furthermore, the ketone can be completely reduced to an alkane (the methylene group) via methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). This would convert the propiophenone derivative to the corresponding substituted propane.
Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings
Beyond the initial Friedel-Crafts acylation, other substitution reactions can be relevant in the synthesis of more complex molecules derived from this compound.
Nucleophilic Aromatic Substitution (SNA_r): In contrast to electrophilic substitution, nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring. masterorganicchemistry.com For this to occur, the aromatic ring must be substituted with at least one strong electron-withdrawing group and have a good leaving group. masterorganicchemistry.com The chlorine atom on the this compound ring is a potential leaving group. The presence of the carbonyl group, which is electron-withdrawing, deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack, particularly at the ortho and para positions. masterorganicchemistry.com Therefore, under the right conditions with a strong nucleophile, the chlorine atom could potentially be displaced. nih.gov
Vicarious Nucleophilic Substitution (VNS): This is a specific type of nucleophilic substitution where a hydrogen atom is replaced by a nucleophile. organic-chemistry.org It typically requires the presence of a strong electron-withdrawing group, like a nitro group, on the aromatic ring. organic-chemistry.org
Regioselectivity and Stereoselectivity Considerations in Propiophenone Synthesis
Regioselectivity: This refers to the preference for bond formation at one position over another. In the Friedel-Crafts acylation of chlorobenzene to form a precursor to this compound, regioselectivity is a critical factor. researchgate.net As mentioned, the chlorine atom directs incoming electrophiles to the ortho and para positions. doubtnut.com Due to steric hindrance from the chlorine atom, the para-substituted product, 4'-chloropropiophenone, is generally the major product. doubtnut.com The ratio of para to ortho isomers can be influenced by the reaction conditions, including the solvent and catalyst used. researchgate.netrsc.org For instance, in the benzoylation of chlorobenzene, the proportion of the para isomer is significantly higher than the ortho and meta isomers. rsc.org
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. For the synthesis of this compound itself, there are no chiral centers created, so stereoselectivity is not a concern. However, if the ketone is subsequently reduced to the corresponding alcohol, a new chiral center is formed at the carbon bearing the hydroxyl group. The reduction of the prochiral ketone can lead to a racemic mixture of enantiomers unless a stereoselective reducing agent or a chiral catalyst is employed. acs.org Biocatalytic methods using microorganisms or enzymes can also achieve high stereoselectivity in the reduction of ketones. mdpi.com
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Characterization
Spectroscopic techniques are paramount in the structural analysis of 4'-Chloro-3-phenylpropiophenone, each offering unique insights into its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the this compound molecule. The protons on the two aromatic rings and the aliphatic chain exhibit distinct chemical shifts. The protons of the phenyl group typically appear as a multiplet in the aromatic region, while the protons of the chlorophenyl group also produce signals in this region, often as doublets due to coupling with adjacent protons. The two methylene (B1212753) groups of the propiophenone (B1677668) chain are observed as triplets in the aliphatic region of the spectrum.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons | 7.19-7.94 (multiplet) |
| Methylene Protons (adjacent to carbonyl) | 3.29 (triplet) |
| Methylene Protons (adjacent to phenyl) | 3.06 (triplet) |
Data presented is a representative example and may vary based on solvent and experimental conditions.
¹³C NMR Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. The carbonyl carbon is characteristically deshielded and appears at a high chemical shift. The aromatic carbons show a range of signals in the aromatic region, with their exact positions influenced by the chloro- and phenyl- substituents. The methylene carbons of the aliphatic chain are found in the upfield region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 196.8 |
| Aromatic Carbons | 126.3, 128.4, 128.5, 129.7, 135.4, 139.6, 140.9 |
| Methylene Carbon (adjacent to carbonyl) | 40.5 |
| Methylene Carbon (adjacent to phenyl) | 30.2 |
Data presented is a representative example and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is a key feature of its IR spectrum. Additionally, bands corresponding to aromatic C-H and C=C stretching, as well as the C-Cl stretching vibration, are observed.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3075 - 3020 |
| Aliphatic C-H Stretch | 2924 |
| Carbonyl (C=O) Stretch | ~1685 |
| Aromatic C=C Stretch | 1585, 1490 |
| C-Cl Stretch | ~750 |
Data presented is a representative example and may vary based on the sampling method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight (244.72 g/mol ). nih.gov The presence of the chlorine atom is indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation patterns include the loss of the phenyl and chlorophenyl groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by the compound, which is related to its electronic transitions. The spectrum of this compound is expected to show absorption bands (λmax) corresponding to the π → π* and n → π* transitions of the aromatic rings and the carbonyl group.
Table 4: UV-Vis Spectroscopic Data for this compound
| Transition | Approximate λmax (nm) |
|---|---|
| π → π* | ~260 |
| n → π* | ~320 |
Data presented is a representative example and may vary based on the solvent.
Reactivity Studies and Chemical Transformations
Reaction Pathways of 4'-Chloro-3-phenylpropiophenone
The reactivity of this compound is governed by its constituent functional groups: the ketone, the chlorophenyl ring, and the phenylethyl moiety.
The propiophenone (B1677668) side chain can undergo oxidation to yield carboxylic acids. Depending on the reaction conditions and the oxidizing agent used, cleavage can occur at different points of the carbon chain. For instance, strong oxidation could potentially break the carbon-carbon bonds of the side chain to yield 4-chlorobenzoic acid.
A relevant transformation for aryl ketones is the Willgerodt-Kindler reaction. This reaction converts aryl ketones into the corresponding ω-arylalkanamides and subsequently to carboxylic acids. For example, the related compound 4-chloroacetophenone can be converted to 4-chlorophenylacetic acid via this method. google.com A similar pathway could theoretically be applied to this compound to modify its side chain.
The carbonyl group of the ketone is readily susceptible to reduction to form the corresponding secondary alcohol, 1-(4-chlorophenyl)-3-phenylpropan-1-ol. This transformation is a common and predictable reaction in organic synthesis.
A variety of reducing agents can accomplish this, including sodium borohydride (B1222165) and lithium aluminum hydride. organic-chemistry.org Research has demonstrated a highly effective and chemoselective reduction of this compound to its alcohol derivative. lookchem.com This specific reaction proceeds with a high yield, highlighting its efficiency. lookchem.com
The reduction of similar ketones, such as 3-chloropropiophenone (B135402), is a critical step in the synthesis of chiral alcohols that serve as precursors for important pharmaceuticals like the antidepressant Tomoxetine. researchgate.net This underscores the significance of the ketone reduction pathway for creating valuable and complex molecules.
Table 1: Documented Reduction of this compound
| Reactant | Reagents & Conditions | Product | Yield | Reference |
| This compound | 10% Pd/C, hydrogen, diphenyl sulfide (B99878) in methanol, 20°C, 24h | 1-(4-chlorophenyl)-3-phenylpropan-1-ol | 98.0% | lookchem.com |
The two aromatic rings in this compound exhibit different reactivities towards substitution reactions.
Electrophilic Aromatic Substitution (EAS): In electrophilic substitution reactions, an electrophile attacks the electron-rich benzene (B151609) ring. pdx.edu The chlorophenyl ring in this compound is considered "deactivated" towards EAS. This is due to the electron-withdrawing inductive effect of both the chlorine atom and the para-positioned acyl group. Consequently, forcing electrophilic substitution on this ring, such as nitration or sulfonation, would require harsh or drastic reaction conditions. youtube.com If a reaction were to occur, substitution would be directed primarily to the positions ortho to the chlorine atom. The unsubstituted phenyl ring, in contrast, would undergo typical electrophilic substitution at its ortho and para positions.
Nucleophilic Aromatic Substitution (NAS): Aryl halides are generally unreactive towards nucleophiles under standard SN1 and SN2 conditions. libretexts.org However, they can undergo nucleophilic aromatic substitution, a process favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.orgmasterorganicchemistry.com In this compound, the ketone (an acyl group) is a powerful electron-withdrawing group located para to the chlorine atom. This specific orientation is ideal for activating the ring towards NAS because it allows for the stabilization of the negative charge in the intermediate (a Meisenheimer complex) through resonance. pdx.edulibretexts.org This makes the chlorine atom susceptible to replacement by various nucleophiles, such as methoxide (B1231860) or ammonia, under suitable conditions.
Derivatization Strategies
The reaction pathways described above allow for extensive derivatization of the parent molecule.
The distinct reactivity of the two aryl rings allows for selective modifications.
Chlorophenyl Ring: The most prominent derivatization strategy for this ring is nucleophilic aromatic substitution to replace the chlorine atom. This could be used to introduce oxygen, nitrogen, or sulfur nucleophiles, creating a diverse library of new compounds.
Phenyl Ring: The unsubstituted phenyl ring can be functionalized using a range of standard electrophilic aromatic substitution reactions. This would allow for the introduction of groups such as nitro (-NO₂), sulfonic acid (-SO₃H), or alkyl groups (via Friedel-Crafts alkylation) at the ortho and para positions. youtube.com
The three-carbon chain connecting the two aryl rings is also a key site for derivatization.
Ketone Reduction: As detailed in section 4.1.2, reduction of the ketone yields a secondary alcohol. lookchem.com This alcohol can then serve as a handle for further reactions, such as esterification or etherification, to create a new family of derivatives. The chirality of the resulting alcohol also introduces possibilities for asymmetric synthesis. researchgate.net
Oxidation/Cleavage: While less specific, oxidative methods could be employed to shorten or modify the propiophenone chain, potentially leading to the formation of carboxylic acid derivatives as discussed in section 4.1.1.
Synthesis of Related Halogenated Propiophenone Derivatives
The synthesis of halogenated propiophenone derivatives, structurally related to this compound, can be achieved through various established and innovative chemical methodologies. The primary strategies involve the introduction of halogen substituents onto the aromatic rings either before or after the formation of the propiophenone backbone, as well as the halogenation of the aliphatic chain. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
One of the most common and versatile methods for the preparation of aryl ketones, including halogenated propiophenones, is the Friedel-Crafts acylation. wikipedia.orglibretexts.orglibretexts.org This reaction typically involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.orglibretexts.org For instance, halogen-substituted benzenes can be acylated with propionyl chloride to yield the corresponding halogenated propiophenones. The regioselectivity of the acylation is governed by the directing effects of the existing halogen substituent on the aromatic ring. Halogens are generally ortho-, para-directing, which can lead to the formation of isomeric mixtures that may require separation. google.com
An alternative to the direct acylation of halogenated benzenes is the synthesis starting from a halogenated benzoic acid. For example, p-bromopropiophenone can be synthesized from p-bromobenzoic acid and propionic acid using a composite catalyst. google.com This method can offer better control over the isomer distribution compared to the Friedel-Crafts acylation of bromobenzene. google.com
Furthermore, halogenation can be performed on a pre-existing propiophenone molecule. This is particularly common for the introduction of halogens at the α-position of the ketone. For instance, α-bromination of propiophenone and its derivatives can be readily achieved using bromine in a suitable solvent like acetic acid or chloroform. safrole.com The presence of a catalyst, such as aluminum chloride, can also facilitate this reaction. chemicalbook.com
The synthesis of fluorinated propiophenone derivatives often utilizes fluorinated precursors, such as fluoro-substituted benzenes or benzoic acids, in reactions analogous to those used for their chloro and bromo counterparts. chemimpex.comchemicalbook.comsigmaaldrich.com Grignard reactions also present a viable pathway for the synthesis of these compounds. For example, 3'-chloropropiophenone (B116997) can be prepared by reacting a Grignard reagent, prepared from ethyl bromide and magnesium, with 3-chlorobenzonitrile (B1581422). prepchem.comchemicalbook.com
The following table summarizes various synthetic routes to a selection of halogenated propiophenone derivatives, highlighting the diversity of applicable methodologies.
| Synthesized Compound | Starting Material(s) | Reagent(s) & Catalyst(s) | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3'-Chloropropiophenone | 3-Chlorobenzonitrile, Ethyl bromide, Magnesium | Diethyl ether, Iodine (catalyst), HCl (for hydrolysis) | Reaction of Grignard reagent with nitrile overnight at ambient temperature. | ~18.2 g from 16.51 g of 3-chlorobenzonitrile | prepchem.com |
| 3-Chloropropiophenone | Benzene, 3-Chloropropionyl chloride | Aluminum chloride (AlCl₃), Dichloromethane | Dropwise addition at 0°C, then stirred for 2h at 0°C and 12h at ambient temperature. | 97% | iucr.org |
| p-Bromopropiophenone | p-Bromobenzoic acid, Propionic acid | Composite catalyst (iron powder, manganese oxide, Thorotrast) | Condensation at ~140°C for 6-10h, followed by decarboxylation at 220-230°C. | >77% | google.com |
| 2-Bromo-4'-chloropropiophenone | 4'-Chloropropiophenone (B124772) | Bromine, Aluminum chloride (catalyst), Chloroform | Dropwise addition of bromine solution, stirred overnight. | 98% | chemicalbook.com |
| 2-Bromo-4'-methylpropiophenone | 4'-Methylpropiophenone | Bromine, Glacial acetic acid | Reaction at 25°C for 1 hour. | Not specified | chemicalbook.com |
| 3'-Chloropropiophenone | Propiophenone | Chlorine gas (Cl₂), Anhydrous aluminum chloride (AlCl₃), Ethylene dichloride (EDC) | Cl₂ gas purged at 13-18°C for 3 hours. | Not specified | quickcompany.in |
Computational Chemistry and Structure Activity Relationships Sar
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These theoretical methods are fundamental to predicting a wide range of molecular properties from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For a compound like 4'-Chloro-3-phenylpropiophenone, a DFT analysis, often using a basis set such as B3LYP/6-311G(d,p), would be performed to optimize the molecule's geometry in its ground state. materialsciencejournal.org
This process yields key structural information, including:
Bond Lengths: The distances between bonded atoms (e.g., C=O, C-Cl, C-C).
Bond Angles: The angles formed between three connected atoms.
These calculated geometric parameters are essential for understanding the molecule's stable three-dimensional shape. The results of such a study would typically be presented in a table comparing calculated values for bond lengths and angles.
Table 1: Illustrative Example of DFT-Calculated Geometrical Parameters This table is a hypothetical representation of data that would be generated from a DFT study.
| Parameter | Atom Connection | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=O | 1.25 |
| Bond Length | C-Cl | 1.76 |
| Bond Angle | C-C-C (ketone) | 118.5 |
| Dihedral Angle | Phenyl-C-C-Phenyl | 75.0 |
DFT calculations are also paramount for predicting the electronic properties and chemical reactivity of a molecule. nih.gov Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu
HOMO Energy: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO Energy: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. materialsciencejournal.org A small energy gap implies higher reactivity.
From these orbital energies, several chemical reactivity descriptors can be calculated to understand the behavior of this compound. mdpi.com
Table 2: Illustrative Example of Calculated Quantum Chemical Parameters This table is a hypothetical representation of data that would be generated from a DFT study.
| Parameter | Symbol | Formula | Calculated Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.50 |
| LUMO Energy | ELUMO | - | -1.80 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |
| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 4.15 |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.35 |
| Chemical Softness | S | 1/η | 0.43 |
| Electrophilicity Index | ω | χ²/2η | 3.66 |
Additionally, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP plot visualizes the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions. researchgate.net
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein or receptor (target). mdpi.comresearchgate.net This method is fundamental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates.
For this compound, a molecular docking study would involve:
Preparation of the Ligand: The 3D structure of this compound, optimized via DFT, would be prepared.
Selection of a Target: A biologically relevant protein target would be chosen.
Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the target protein in various possible conformations, calculating a binding energy or score for each pose. nih.gov
The results would reveal the binding affinity (often in kcal/mol) and the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov These interactions are critical for the molecule's biological activity.
Table 3: Illustrative Example of Molecular Docking Results This table is a hypothetical representation of data that would be generated from a molecular docking study.
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Example Kinase A | -8.2 | LEU 83, VAL 65 | Hydrophobic |
| Example Kinase A | -8.2 | LYS 45 | Hydrogen Bond (with C=O) |
| Example Kinase A | -8.2 | PHE 145 | Pi-Pi Stacking |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that can be used to predict the activity of new, untested compounds.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu For a robust model of compounds related to this compound, a diverse set of descriptors would be calculated:
Quantum Mechanics Descriptors: These are derived from quantum chemical calculations (like DFT) and include properties like HOMO/LUMO energies, dipole moment, and atomic charges. ucsb.edu These descriptors relate to the electronic nature and reactivity of the molecule.
3D Descriptors: These descriptors depend on the three-dimensional conformation of the molecule and include parameters related to molecular shape, volume, and surface area.
The selection of the most relevant descriptors is a critical step to ensure the predictive power of the QSAR model and to avoid overfitting. researchgate.net
Partial Least Squares (PLS) regression is a statistical technique frequently used to build QSAR models, especially when the number of molecular descriptors is large and there is a high correlation among them. nih.govresearchgate.net PLS reduces the large number of descriptors to a smaller set of orthogonal "latent variables" that capture the most important information. It then builds a linear regression model using these latent variables to predict the biological activity.
The outcome of a PLS analysis is a QSAR equation that quantifies the contribution of each descriptor to the activity. The statistical quality and predictive ability of the model are assessed using various metrics, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.com
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences and the energy barriers between different spatial arrangements. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and to determine their relative energies.
The primary sources of conformational flexibility in this compound are the rotations around the single bonds of the propane chain: the Cα-Cβ bond and the Cβ-Cγ bond. These rotations determine the relative orientation of the 4-chlorobenzoyl group and the phenyl group.
The energy landscape of such a molecule is typically characterized by several local energy minima, corresponding to stable conformations, separated by energy barriers. The height of these barriers determines the rate of interconversion between conformers. For 1,3-diaryl-1-propanones, the extended (anti) conformations, where the two phenyl rings are far from each other, are often among the most stable due to reduced steric hindrance. However, folded (gauche) conformations, where the phenyl rings are in closer proximity, may also be populated and could be important for binding to specific biological targets.
A hypothetical energy landscape for the rotation around the Cα-Cβ bond would likely show energy minima for staggered conformations and energy maxima for eclipsed conformations. The relative energies of the staggered conformations (gauche and anti) would depend on the steric and electronic interactions between the substituents.
The following table outlines the key rotational bonds and the likely factors influencing the conformational preferences of this compound.
| Rotational Bond | Key Interactions Influencing Conformation | Expected Low-Energy Conformations |
| Cα - Cβ | Steric hindrance between the 4-chlorobenzoyl group and the rest of the molecule. | Staggered conformations are favored over eclipsed conformations. |
| Cβ - Cγ | Steric and potential weak intramolecular interactions between the two phenyl rings. | Both extended (anti) and folded (gauche) conformations are possible, with their relative stability depending on subtle energetic balances. |
Further computational studies, such as potential energy surface scans and molecular dynamics simulations, would be necessary to precisely map the conformational energy landscape of this compound and to understand the dynamic equilibrium between its different conformers. This knowledge would be invaluable for rationalizing any observed biological activities and for the design of new analogs with improved properties.
Pharmacological and Biological Activity Research
Anticancer Potential and Cytotoxicity Studies
There is currently no publicly available research on the anticancer potential or cytotoxic effects of 4'-Chloro-3-phenylpropiophenone.
In vitro Inhibition of Cancer Cell Proliferation
No studies were found that investigated the in vitro inhibition of cancer cell proliferation by this compound.
Activity against Human Glioblastoma (U-87) and Triple-Negative Breast Cancer (MDA-MB-231) Cell Lines
Specific data on the activity of this compound against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines are not available in the current scientific literature.
Selectivity in Cytotoxic Effects
There is no research available to determine whether this compound exhibits selective cytotoxic effects against cancerous cells versus non-cancerous cells.
Mechanisms of Anticancer Action
As no anticancer activity has been reported, the mechanisms of action for this compound, including any potential interactions with molecular targets, have not been studied.
Studies on Derivatives and Structure-Activity Relationships for Anticancer Activity
While research exists on the structure-activity relationships of various propiophenone (B1677668) and chalcone derivatives, there are no specific studies focused on derivatives of this compound to establish a structure-activity relationship for anticancer activity.
Antimicrobial Properties
No scientific literature was found that details any investigation into the antimicrobial properties of this compound against bacteria, fungi, or other microorganisms.
Activity against Bacterial and Fungal Pathogens
Chalcones are widely recognized for their potential as antimicrobial agents. scielo.br Numerous studies have demonstrated that synthetic and natural chalcones exhibit significant activity against a range of bacterial and fungal pathogens. acs.orgscielo.br The antimicrobial efficacy of these compounds is often attributed to the reactive α,β-unsaturated carbonyl system. scispace.com
Derivatives featuring halogen substituents, such as chlorine or fluorine, on the aromatic rings have been a particular focus of investigation. nih.govmdpi.com Research has shown that fluoro and trifluoromethyl substituted chalcones can be potent antibacterial agents, with some compounds demonstrating significant activity against pathogenic strains like Staphylococcus aureus. acgpubs.orgnih.gov Similarly, chalcone derivatives have been evaluated against Gram-negative bacteria such as Escherichia coli and fungal species including Aspergillus niger. nih.gov The position and nature of the substituent on the aromatic rings play a crucial role in determining the spectrum and potency of the antimicrobial activity. acgpubs.org
Table 1: Examples of Pathogens Tested Against Chalcone Derivatives
| Pathogen Type | Organism | Significance |
|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus | Common cause of skin infections and multi-drug resistant strains (MRSA). acgpubs.orgnih.gov |
| Gram-Positive Bacteria | Bacillus subtilis | Model organism for Gram-positive bacteria studies. nih.gov |
| Gram-Negative Bacteria | Escherichia coli | Common cause of foodborne illness and urinary tract infections. nih.gov |
| Gram-Negative Bacteria | Pseudomonas aeruginosa | Opportunistic pathogen known for antibiotic resistance. acgpubs.org |
| Fungus | Candida albicans | Opportunistic yeast, common cause of fungal infections. nih.gov |
| Fungus | Aspergillus niger | Common mold, can cause opportunistic infections. nih.gov |
| Fungus | Cryptococcus neoformans | Encapsulated yeast that can cause serious infections. scielo.br |
Effects on Candida albicans and Biofilm Formation
Candida albicans is a significant opportunistic fungal pathogen known for its ability to form biofilms, which are communities of cells encased in a matrix that are notoriously resistant to antifungal drugs. plos.orgmdpi.com The inhibition of biofilm formation is a key strategy in developing new antifungal therapies. plos.org
Research has shown that certain chalcone derivatives can effectively inhibit the growth of C. albicans. nih.gov Furthermore, studies on related compounds have demonstrated the potential to interfere with biofilm formation. For instance, some novel chalcone-linked amine derivatives have exhibited promising anti-biofilm activity. nih.gov The ability of a compound to prevent the initial attachment of fungal cells or disrupt the integrity of the mature biofilm is a critical measure of its potential as an antifungal agent. plos.orgnih.gov While direct studies on this compound are not available, the proven anti-biofilm activity of other chalcones suggests this could be a fruitful area of investigation. nih.gov
Investigated Mechanisms of Antimicrobial Effects (e.g., cell membrane disruption, metabolic interference)
The mechanisms through which antimicrobial agents exert their effects are diverse. lumenlearning.com Common modes of action include interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, disruption of metabolic pathways, and compromising cell membrane function. creative-biolabs.comnih.gov
For chalcones, a proposed mechanism of action relates to their ability to disrupt microbial cell membranes. creative-biolabs.com The lipophilic nature of the chalcone scaffold may facilitate its interaction with the lipid bilayer of the bacterial membrane, leading to increased permeability, loss of essential cellular components, and ultimately, cell death. creative-biolabs.com Other potential mechanisms for antibacterial compounds include the inhibition of essential enzymes, such as those involved in DNA replication or folic acid synthesis, or interference with protein synthesis by binding to ribosomal subunits. lumenlearning.comnih.gov While the precise mechanism for this compound has not been elucidated, the disruption of membrane function is a plausible hypothesis based on the activity of related compounds. creative-biolabs.com
Antioxidant Activity
Chalcones are a well-studied class of antioxidants. nih.govproquest.com Their ability to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous chronic diseases. benthamdirect.com
Evaluation using DPPH Radical Scavenging Method
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and straightforward method for evaluating the antioxidant capacity of chemical compounds. nih.govresearchgate.net The assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thereby neutralizing it. mdpi.com This neutralization is accompanied by a color change from violet to pale yellow, which can be measured spectrophotometrically. nih.gov Numerous chalcone derivatives have been assessed for their antioxidant potential using the DPPH assay, demonstrating the utility of this method for screening this class of compounds. proquest.com
Comparison with Established Antioxidants (e.g., Ascorbic Acid)
In antioxidant studies, the activity of a test compound is typically compared to that of a well-established standard. Ascorbic acid (Vitamin C) is a commonly used reference antioxidant in the DPPH assay. researchgate.netnih.gov This comparison allows for the relative potency of the new compound to be determined. Studies on various natural and synthetic compounds have reported their antioxidant activity in terms of IC50 values (the concentration required to scavenge 50% of DPPH radicals) relative to ascorbic acid. researchgate.net The antioxidant activity of chalcones is influenced by their substitution pattern, with the presence and position of hydroxyl and methoxyl groups often playing a key role. benthamdirect.com
Table 2: Summary of Investigated Biological Activities for the Chalcone Class of Compounds
| Biological Activity | General Findings for Chalcone Derivatives |
|---|---|
| Antibacterial | Active against various Gram-positive and Gram-negative bacteria. acs.org |
| Antifungal | Inhibitory effects against pathogenic fungi like Candida albicans and Aspergillus niger. nih.gov |
| Anti-biofilm | Some derivatives show potential to inhibit or disrupt microbial biofilms. nih.gov |
| Antioxidant | Many chalcones exhibit free-radical scavenging activity, often evaluated by the DPPH method. nih.govproquest.com |
| Anti-inflammatory | Demonstrated ability to inhibit inflammatory mediators and enzymes. scielo.brnih.govproquest.com |
Anti-inflammatory Effects
The anti-inflammatory properties of chalcones are well-documented. scielo.brnih.govproquest.com Inflammation is a complex biological response, and chronic inflammation contributes to a variety of diseases. Compounds that can modulate this response are of significant therapeutic interest. Chalcones have been shown to inhibit various enzymes and signaling pathways involved in the inflammatory cascade. nih.gov For example, some chalcones inhibit lipoxygenase (LO) and cyclooxygenase (COX) enzymes, which are key to the production of inflammatory mediators. nih.govproquest.com
Furthermore, studies on structurally related compounds incorporating a 4-chlorophenyl group have shown potent anti-inflammatory activity. nih.govmdpi.comresearchgate.net This activity can be demonstrated in models such as carrageenan-induced paw edema in rats. nih.govmdpi.com The mechanism often involves the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov The combined antioxidant and anti-inflammatory activities of many chalcones suggest they may act on multiple fronts to mitigate inflammatory processes. benthamdirect.comnih.gov
Cardiovascular and Ion Channel Modulation
Studies on phenylpropiophenone derivatives have demonstrated their capacity to induce relaxation in isolated rat aorta, suggesting a potential for vasodilation. Research has been conducted to understand how different chemical substitutions on the phenylpropiophenone scaffold influence their potency and efficacy in relaxing vascular smooth muscle.
In one such study, the vasodilatory effects of various phenylpropiophenone derivatives, synthesized by substituting the benzyl moiety with different functional groups, were examined on rat aorta rings pre-contracted with phenylephrine. The findings indicated that the nature and position of the substituent played a crucial role in the observed vasodilation. For instance, a derivative with a 5-ortho-trifluoromethyl substitution was found to be more potent in inducing relaxation compared to the parent compound and other derivatives. Conversely, a 5-para-methyl derivative exhibited lower potency and efficacy.
Table 1: Vasodilatory Effects of Phenylpropiophenone Derivatives on Isolated Rat Aorta
| Derivative | Potency | Efficacy |
|---|---|---|
| 5-ortho-trifluoromethyl | High | High |
This differential activity highlights the sensitivity of the biological response to the structural modifications of the lead compound.
The mechanism underlying the vasodilatory effects of phenylpropiophenone derivatives appears to involve their interaction with various ion channels. To elucidate these mechanisms, researchers have utilized ion channel blockers in conjunction with the application of these derivatives to isolated rat aorta preparations.
The involvement of voltage-gated Na+, K+, and L-type Ca2+ channels has been investigated. The use of lidocaine, a sodium channel blocker, did not significantly affect the relaxation induced by the phenylpropiophenone derivatives, suggesting a limited role for Na+ channels in their vasodilatory action. However, the effects of a 5-para-methyl derivative were inhibited by 4-aminopyridine, a blocker of voltage-gated potassium channels. Furthermore, the relaxation induced by a 5-ortho-trifluoromethyl derivative was inhibited by nifedipine, an L-type Ca2+ channel blocker.
These findings suggest that different derivatives may exert their effects through distinct ion channel pathways. Specifically, 4-aminopyridine-sensitive K+ channels and nifedipine-sensitive L-type Ca2+ channels are implicated in the mechanism of action of certain phenylpropiophenone derivatives.
While the interaction of phenylpropiophenone derivatives with cardiac ion channels suggests a potential for antiarrhythmic activity, specific studies focusing on the antiarrhythmic potential of this compound and its direct derivatives are not extensively documented in the available scientific literature. Antiarrhythmic drugs are often classified based on their primary mechanism of action, which frequently involves the modulation of cardiac ion channels such as sodium, potassium, and calcium channels. Given the observed interactions of some phenylpropiophenone derivatives with K+ and Ca2+ channels, it is plausible that they could exhibit antiarrhythmic properties. However, without dedicated electrophysiological studies on cardiac myocytes and in vivo arrhythmia models, any such potential remains speculative.
The potential for a compound to induce or exacerbate arrhythmias, known as proarrhythmia, is a critical aspect of cardiovascular drug safety. Proarrhythmic effects are often associated with the unintended blockade of cardiac ion channels, particularly the hERG potassium channel, which can lead to a prolongation of the QT interval on an electrocardiogram and increase the risk of developing life-threatening arrhythmias like Torsades de Pointes.
Currently, there is a lack of specific research and published data concerning the investigation of proarrhythmic effects of this compound and its derivatives. Therefore, their proarrhythmic risk profile remains uncharacterized.
Pharmacodynamics and Pharmacokinetics of Derivatives
The pharmacodynamic and pharmacokinetic properties of phenylpropiophenone derivatives are significantly influenced by the nature of the substituents on their chemical structure. These substituents can alter the electronic properties, lipophilicity, and solubility of the molecules, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets.
Research on phenylpropiophenone derivatives has shown that the introduction of different chemical groups into the benzyl moiety can influence their pharmacological properties. For example, the substitution with electron-withdrawing groups like trifluoromethyl (-CF3) or electron-donating groups like methyl (-CH3) at different positions (ortho or para) on the benzyl ring has been shown to alter the potency and efficacy of these compounds as vasodilators.
The electronic effects of these substituents can modify the charge distribution within the molecule, potentially affecting its binding affinity to target proteins such as ion channels. Furthermore, these substitutions can impact the solubility of the compounds, which is a critical factor for their bioavailability. While detailed quantitative structure-activity relationship (QSAR) studies for this compound derivatives are not widely available, the initial findings underscore the importance of substituent effects in modulating the biological activity of this class of compounds.
Table 2: Influence of Substituents on the Properties of Phenylpropiophenone Derivatives
| Substituent | Position | Potential Influence on Properties |
|---|---|---|
| -F | ortho/para | Altered electronic properties and lipophilicity |
| -CH3 | ortho/para | Altered electronic properties and lipophilicity |
Metabolic Stability Considerations
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. While direct experimental data on the metabolic stability of this compound is not extensively available in the public domain, an understanding of its potential metabolic fate can be inferred from studies on structurally related compounds, particularly propiophenone.
In vitro metabolic studies are essential tools in early drug discovery to predict the in vivo clearance and half-life of new chemical entities. These assays typically utilize liver fractions, such as microsomes or S9 fractions, or whole hepatocytes, which contain the primary enzymes responsible for drug metabolism.
For ketones like propiophenone, the main metabolic pathways involve the reduction of the carbonyl group and hydroxylation at various positions. An in vitro study investigating the metabolism of propiophenone using liver homogenates from rats and rabbits identified the reduction to its corresponding alcohol, 1-phenyl-1-propanol, as the major metabolic route. cdnsciencepub.comnih.gov This biotransformation is dependent on the species and the cofactors present, namely nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH). cdnsciencepub.comnih.gov
In rat liver preparations, the reduction of propiophenone was observed to be slightly more efficient with NADH compared to NADPH. cdnsciencepub.comnih.gov Conversely, in rabbit liver preparations, NADPH was the more effective cofactor for this reduction. cdnsciencepub.comnih.gov
Another significant metabolic pathway identified for propiophenone is aliphatic hydroxylation, leading to the formation of 2-hydroxy-1-phenyl-1-propanone. cdnsciencepub.comnih.gov This reaction was also found to be species-dependent and was more efficient in the presence of NADPH in both rat and rabbit liver systems. cdnsciencepub.comnih.gov Minor metabolites, including 1-phenyl-1,2-propanedione and both erythro and threo isomers of 1-phenyl-1,2-propanediol, were also detected. cdnsciencepub.comnih.gov
Based on these findings for the parent compound propiophenone, it is plausible to anticipate that this compound would undergo similar metabolic transformations. The primary metabolic pathways would likely be the reduction of the propiophenone keto group to form the corresponding secondary alcohol, 1-(4-chlorophenyl)-2-phenylpropan-1-ol, and hydroxylation of the aliphatic side chain. The presence of the chlorine atom on the phenyl ring may influence the rate of metabolism and the regioselectivity of hydroxylation.
The following table summarizes the key metabolic pathways observed for propiophenone, which can serve as a predictive model for the metabolism of this compound.
| Metabolic Pathway | Resulting Metabolite | Effective Cofactor (Species Dependent) |
| Carbonyl Reduction | 1-phenyl-1-propanol | NADH (Rat), NADPH (Rabbit) |
| Aliphatic Hydroxylation | 2-hydroxy-1-phenyl-1-propanone | NADPH (Rat and Rabbit) |
| Minor Oxidation | 1-phenyl-1,2-propanedione | Not specified |
| Diol Formation | 1-phenyl-1,2-propanediol (erythro and threo) | Not specified |
Applications in Medicinal Chemistry and Drug Discovery
Building Block in Pharmaceutical Synthesis
4'-Chloro-3-phenylpropiophenone serves as a foundational building block in the synthesis of more complex molecules. fluorochem.co.uk Its propiophenone (B1677668) core is a common structural motif in various biologically active compounds. The ketone functional group and the chlorinated phenyl ring are key reactive sites that chemists can modify to build intricate molecular architectures. For instance, related chloropropiophenone isomers are critical intermediates in the synthesis of established pharmaceuticals. An important example is the use of 3'-chloropropiophenone (B116997) as a primary raw material in a synthesis route for dapoxetine (B195078), a drug used for treating premature ejaculation. google.com This highlights the role of the chloropropiophenone scaffold as an essential precursor in multi-step pharmaceutical manufacturing. google.com
Development of Bioactive Compounds
The scaffold of this compound is a starting point for the development of novel bioactive compounds. fluorochem.co.uk The presence of a chlorine atom can significantly influence a molecule's properties, including its ability to interact with biological targets and its metabolic stability. Researchers synthesize derivatives of similar core structures to explore new therapeutic agents. For example, studies on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, which feature a related chlorophenyl group, have led to the identification of compounds with potent analgesic activity. researchgate.net Similarly, the synthesis of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has yielded compounds with promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. nih.gov These examples demonstrate a common strategy in medicinal chemistry: using a chlorinated aromatic ketone as a template to generate libraries of new compounds for biological screening.
Design of Kinase Inhibitors (by analogy to related chloro-heterocycles)
While not extensively documented as a kinase inhibitor itself, the structural elements of this compound are prevalent in many known kinase inhibitors. fluorochem.co.uk Kinases are a critical class of enzymes in cell signaling, and their inhibition is a major goal in cancer therapy and other diseases. nih.gov The chloro-phenyl motif is a key component in compounds designed to block kinase activity. For example, a potent and irreversible inhibitor of tyrosine kinases, N-[4-(3-chloro-4-fluoro-phenylamine)-7-(3-morpholin-4-il-propoxy)-quinazoline-6-il]-acrylamide, incorporates a 3-chloro-4-fluoro-phenylamine group to achieve its effect. google.com
Furthermore, in the development of antimalarial drugs targeting Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), the presence and position of chlorine atoms on inhibitor scaffolds are crucial for achieving selectivity and potency. nih.gov The design of such inhibitors often involves creating analogs with different halogen substitutions to optimize interactions within the ATP-binding site of the target kinase while avoiding off-target effects on human kinases. nih.govucla.edu The chloro-substituted phenyl ring in this compound makes it an attractive starting point for synthesizing compounds based on these established principles of kinase inhibitor design.
Exploration in Agrochemicals and Specialty Chemicals
The utility of this compound and related structures extends beyond human pharmaceuticals into the realms of agrochemicals and specialty chemicals. fluorochem.co.uk The synthesis of halogenated compounds is a common strategy in developing pesticides and veterinary medicines. A relevant example is the synthesis of rafoxanide (B1680503), a halogenated salicylanilide (B1680751) used as an effective anthelmintic to treat parasitic infections in sheep and cattle. nih.gov The synthesis of rafoxanide involves the use of chloro-substituted phenyl compounds, demonstrating the importance of such intermediates in creating molecules for agricultural and veterinary applications. nih.gov
Strategic Functionalization for Enhanced Drug Design
The structure of this compound is well-suited for strategic functionalization, a key process in modern drug design. fluorochem.co.uk This involves making precise chemical modifications to a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. The discovery of the cholesterol absorption inhibitor SCH 58235 provides a powerful illustration of this principle. nih.gov In that research, scientists strategically placed hydroxyl groups and fluorine atoms on a core structure to enhance the desired biological activity and block pathways leading to detrimental metabolic oxidation. nih.gov The this compound molecule, with its reactive ketone and defined substitution pattern on the phenyl rings, offers multiple sites for similar, carefully planned modifications to optimize its potential as a therapeutic agent.
Future Research Trajectories for this compound
The scientific community continues to explore the therapeutic potential of synthetic compounds, with this compound emerging as a molecule of interest due to its structural relation to the versatile chalcone family. As a propiophenone derivative, it shares a chemical backbone with compounds known for a wide array of biological activities. The future of research on this compound is poised to unravel its full potential through a multi-faceted approach, encompassing innovative synthesis, deep mechanistic understanding, and rigorous preclinical evaluation.
Q & A
Q. What are the optimal synthetic routes for preparing 4'-Chloro-3-phenylpropiophenone, and how can reaction yields be improved?
The synthesis of this compound (CAS 5739-39-9) typically involves Friedel-Crafts acylation or cross-coupling reactions. Key parameters include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are commonly used to facilitate ketone formation.
- Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 8:2 ratio) can isolate the product with >95% purity.
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride relative to the aromatic substrate). Post-reaction quenching with ice-cold water improves crystallization .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the aromatic substitution pattern and ketone functionality. For example, the carbonyl carbon typically appears at ~200 ppm in ¹³C NMR .
- Mass spectrometry (HRMS) : Confirm molecular weight (M = 244.72 g/mol) and fragmentation patterns.
- Melting point analysis : Compare observed values (e.g., 66–68°C) with literature data to verify purity .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential vapor release (predicted vapor pressure: 0.01 mmHg at 25°C).
- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How does the reactivity of this compound vary under different catalytic conditions, and what byproducts are formed?
- Oxidative vs. reductive conditions : Under oxidative environments (e.g., KMnO₄/H₂SO₄), the ketone may convert to a carboxylic acid. In contrast, reductive conditions (NaBH₄ or LiAlH₄) yield secondary alcohols.
- Byproduct identification : Use GC-MS to detect intermediates like chlorinated phenols or dimerization products. For example, trace 4-chlorophenol (detectable via HPLC) may form via deacylation .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations or ChemDraw simulations).
- Isotopic labeling : Use deuterated solvents to eliminate solvent peak interference in ¹H NMR.
- Literature benchmarking : Cross-reference with spectral databases (e.g., PubChem) for analogous compounds like 4'-methyl derivatives .
Q. What strategies are recommended for designing kinetic studies on the degradation of this compound in environmental matrices?
- Experimental setup : Simulate aqueous or soil systems spiked with the compound (e.g., 10–100 ppm). Monitor degradation via UV-Vis spectroscopy (λ_max ≈ 270 nm for aromatic systems).
- Advanced analytics : Employ LC-QTOF-MS to identify degradation products, such as chlorinated biphenyls or hydroxylated metabolites.
- Statistical modeling : Apply pseudo-first-order kinetics to estimate half-lives under varying pH and temperature conditions .
Methodological Best Practices
- Data reproducibility : Replicate experiments at least three times and report standard deviations for quantitative measurements (e.g., yields, reaction rates) .
- Contradiction analysis : Use triangulation (e.g., combining HPLC, NMR, and IR) to validate ambiguous results .
- Ethical compliance : Document all safety protocols and disposal methods to adhere to institutional and regulatory guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
